4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide
Description
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Properties
IUPAC Name |
4-cyclopropyl-5-methyl-1,2,4-triazol-3-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.HI/c1-4-8-9-6(7)10(4)5-2-3-5;/h5H,2-3H2,1H3,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZQCWMPYBKERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as 1,2,4-triazole derivatives have been found to inhibit the lactoperoxidase (lpo) enzyme, which plays a crucial role in cellular metabolism and defense mechanisms.
Mode of Action
It’s known that triazole derivatives can interact with a diversity of hydrazines or hydrazine hydrochlorides to generate intermediates. These intermediates, under controlled conditions, can produce 3-amino-1,2,4-triazoles.
Pharmacokinetics
The compound’s molecular weight (13817) and formula (C6H10N4) suggest that it may have favorable pharmacokinetic properties.
Result of Action
Related compounds have been found to have high binding affinity to the lpo enzyme, suggesting potential selectivity for solid tumors.
Biochemical Analysis
Biochemical Properties
4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase. These interactions are crucial as they can modulate the activity of these enzymes, leading to various biochemical effects. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression and cellular responses. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with carbonic anhydrase results in the inhibition of the enzyme’s activity, which can have downstream effects on cellular pH regulation. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, and it can bind to proteins that facilitate its distribution within the cell. These interactions can influence the localization and accumulation of the compound in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes.
Biological Activity
The compound 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on current research findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of cyclopropylamine with 4-methyl-1,2,4-triazole-3-carboxaldehyde in the presence of reducing agents under controlled conditions. This process can be optimized for yield and purity through various techniques including chromatography and automated systems for industrial production .
| Property | Value |
|---|---|
| Molecular Formula | C7H12N4 |
| Molecular Weight | 152.20 g/mol |
| IUPAC Name | (5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methanamine |
| InChI | InChI=1S/C7H12N4/c1-11-6(4-8)9-10-7(11)5-2-3-5/h5H,2-4,8H2,1H3 |
| InChI Key | KEVIZNABPAWSPB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=C1C2CC2)CN |
Antimicrobial Properties
Research indicates that compounds within the triazole family exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine demonstrate broad-spectrum antibacterial effects against various Gram-positive and Gram-negative bacteria. Specific compounds have been noted for their efficacy against E. coli and Candida albicans, with minimum inhibitory concentration (MIC) values suggesting potent antimicrobial properties .
Anticancer Activity
The triazole scaffold has been linked to anticancer activity through mechanisms involving inhibition of tubulin polymerization and modulation of specific protein kinases. For example, related compounds have shown promise in preclinical studies targeting cancer cell lines by disrupting cellular mitosis and inducing apoptosis . The unique structure of 4-cyclopropyl-5-methyl may enhance its interaction with these biological targets.
Antioxidant Activity
Antioxidant capabilities are another area where triazole derivatives excel. Compounds derived from triazoles have been tested using DPPH and ABTS assays to quantify their ability to scavenge free radicals. Some derivatives have shown antioxidant activities comparable to standard antioxidants like ascorbic acid .
The biological effects of this compound are primarily attributed to its interactions with various enzymes and receptors. The triazole ring can inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation. Additionally, structural features such as the cyclopropyl group may influence its binding affinity and selectivity towards biological targets .
Case Studies and Research Findings
Several studies have highlighted the potential applications of triazole derivatives:
- Antimicrobial Study : A study assessing various triazole derivatives found that certain compounds exhibited MIC values below 10 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating their potential as new antibiotics .
- Anticancer Research : In vitro studies on cancer cell lines treated with triazole derivatives showed significant cytotoxic effects with IC50 values in the low micromolar range. The mechanism was linked to the inhibition of tubulin polymerization .
- Antioxidant Evaluation : Triazole-based compounds were evaluated for their antioxidant properties using different assays; some exhibited IC50 values comparable to established antioxidants like vitamin E .
Q & A
Q. How can researchers optimize the synthesis of 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-amine hydroiodide to improve yield and purity?
Methodological Answer :
- Step 1 : Use Design of Experiments (DoE) to test variables (e.g., reaction temperature, solvent polarity, stoichiometry). For example, cyclopropane ring formation is sensitive to steric effects; lower temperatures may reduce side reactions.
- Step 2 : Employ membrane-based separation technologies (e.g., nanofiltration) to isolate the hydroiodide salt from unreacted precursors .
- Step 3 : Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis (C, H, N, I).
Q. What spectroscopic techniques are critical for confirming the structure of this triazole derivative?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and methyl groups (δ 1.8–2.1 ppm, singlet).
- ¹³C NMR : Confirm triazole carbons (δ 140–160 ppm) and cyclopropyl carbons (δ 8–12 ppm).
- Infrared (IR) : Detect N-H stretching (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹).
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ for C₆H₁₁N₄⁺ and iodide counterion).
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the compound’s tautomeric stability under varying pH conditions?
Methodological Answer :
- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to compare the energy of 1,2,4-triazole tautomers (e.g., 1H vs. 4H forms).
- Data Analysis :
- Plot potential energy surfaces (PES) for tautomer interconversion.
- Validate with experimental pKa measurements (e.g., UV-Vis titration in buffered solutions).
- Conflict Resolution : If computational results disagree with experimental data (e.g., unexpected dominant tautomer), re-evaluate solvation models or include explicit solvent molecules in simulations.
Q. What strategies are effective for evaluating the compound’s potential as a kinase inhibitor in vitro?
Methodological Answer :
- Assay Design :
- Primary Screen : Use a fluorescence-based kinase assay (e.g., ADP-Glo™) to measure IC₅₀ against target kinases (e.g., JAK2 or EGFR).
- Counter-Screen : Test selectivity against off-target kinases (≥10-fold difference in IC₅₀ indicates specificity).
- Data Interpretation :
Interdisciplinary Challenges
Q. How can chemical engineering principles improve scale-up synthesis while maintaining polymorphic consistency?
Methodological Answer :
- Process Control : Implement continuous-flow reactors to enhance heat/mass transfer and reduce batch variability .
- Polymorph Screening : Use high-throughput crystallization trials (e.g., solvent/antisolvent gradients) with in-situ Raman monitoring.
- Scale-Up Risks : If pilot-scale batches show altered solubility, apply QbD (Quality by Design) frameworks to adjust crystallization parameters (e.g., cooling rate).
Q. What methodologies address discrepancies in the compound’s stability under oxidative stress?
Methodological Answer :
- Forced Degradation Studies :
- Expose the compound to H₂O₂ (3% v/v, 40°C, 24h) and analyze degradation products via LC-MS.
- Compare results with accelerated stability studies (40°C/75% RH, 6 months).
- Conflict Resolution :
- If oxidative degradation rates differ between studies, investigate excipient interactions (e.g., iodide ion catalysis) using Arrhenius kinetics.
- Consult interdisciplinary stakeholders (e.g., formulation scientists) to align protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
